Methyl 1-formamidocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-formamidocyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H9NO3 It is a derivative of cyclopropane, a three-membered ring structure, and contains both formamide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-formamidocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-formamidocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the formamide or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
Methyl 1-formamidocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-formamidocyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropane-1-carboxylate: A structural analog that acts as an ethylene agonist in plants.
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene and involved in various plant growth processes.
Uniqueness
Methyl 1-formamidocyclopropane-1-carboxylate is unique due to its combination of formamide and ester functional groups, which provide distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential use in various scientific fields highlight its significance.
Properties
CAS No. |
72784-31-7 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 1-formamidocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-10-5(9)6(2-3-6)7-4-8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
ISBOPZBHZKPOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.